molecular formula C10H12N2O2 B8523569 4-Hydroxy-4-pyrimidin-2-yl-cyclohexanone

4-Hydroxy-4-pyrimidin-2-yl-cyclohexanone

Cat. No.: B8523569
M. Wt: 192.21 g/mol
InChI Key: FOZKLMLVBIHOAO-UHFFFAOYSA-N
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Description

4-Hydroxy-4-pyrimidin-2-yl-cyclohexanone (CAS 857651-06-0) is a cyclohexanone derivative substituted with a pyrimidinyl group at the 4-position. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of 269.30 g/mol . The compound is stored at 2–8°C to ensure stability and is characterized by the following hazards:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.
    Precautionary measures include avoiding inhalation (P261), wearing protective gloves (P280), and immediate medical attention upon exposure .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-hydroxy-4-pyrimidin-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H12N2O2/c13-8-2-4-10(14,5-3-8)9-11-6-1-7-12-9/h1,6-7,14H,2-5H2

InChI Key

FOZKLMLVBIHOAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=NC=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the 4-hydroxy-4-substituted cyclohexanone family. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Hazards
4-Hydroxy-4-methylcyclohexanone Methyl C₇H₁₂O₂ 128.17 Pharmaceutical intermediate (e.g., synthesis of trans-4-amino-1-methylcyclohexanol)
4-Hydroxy-2,2,6-trimethylcyclohexanone 2,2,6-Trimethyl C₉H₁₆O₂ 156.22 Isomeric mixture; limited application data
4-Heptylcyclohexanone Heptyl C₁₃H₂₄O 196.33 Industrial intermediate; skin/eye irritant
4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone 6-Methoxypyridin-3-yl C₁₃H₁₇NO₃ 247.29 Potential medicinal applications (structural analogue)
4-(6-Ethoxy-pyridin-3-yl)-4-hydroxy-cyclohexanone 6-Ethoxypyridin-3-yl C₁₄H₁₉NO₃ 261.31 Synthesized via multi-step condensation; research use
4-Hydroxy-4-pyrimidin-2-yl-cyclohexanone Pyrimidin-2-yl C₁₅H₁₅N₃O₂ 269.30 Medicinal chemistry; respiratory/skin hazards

Physicochemical Properties

  • Molecular Weight: The pyrimidinyl-substituted compound (269.30 g/mol) is heavier than alkyl-substituted analogues (e.g., 4-Heptylcyclohexanone at 196.33 g/mol), reflecting the influence of aromatic heterocycles .
  • Solubility: Polar substituents like pyrimidine or pyridine rings enhance water solubility compared to purely aliphatic derivatives (e.g., 4-Heptylcyclohexanone), though experimental data are sparse.

Hazard Profiles

  • Respiratory and Dermal Risks: The pyrimidinyl derivative (H335, H315) shares hazards with 4-Heptylcyclohexanone (skin/eye irritation) but poses additional risks due to heteroaromatic nitrogens .
  • Toxicity: 4-Hydroxy-4-methylcyclohexanone lacks explicit hazard data but may share low to moderate toxicity with other aliphatic analogues .

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